molecular formula C16H20O10 B12323742 2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047

2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047

Cat. No.: B12323742
M. Wt: 372.32 g/mol
InChI Key: OSJGZCUHTGTJHT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dihydroisoferulic Acid 3-O-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Dihydroisoferulic Acid 3-O-Glucuronide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of Dihydroisoferulic Acid 3-O-Glucuronide depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

Properties

Molecular Formula

C16H20O10

Molecular Weight

372.32 g/mol

IUPAC Name

6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)

InChI Key

OSJGZCUHTGTJHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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